2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide
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Overview
Description
1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-ETHYLUREA is a complex organic compound that features a triazine ring substituted with morpholine groups and an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-ETHYLUREA typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-bis(morpholin-4-yl)-1,3,5-triazine. This intermediate is then reacted with ethylurea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-ETHYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine and triazine rings.
Reduction: Reduced forms of the triazine ring.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-ETHYLUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-ETHYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(morpholin-4-yl)-1,3,5-triazine: A precursor in the synthesis of the target compound.
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: Another triazine derivative with similar structural features.
Uniqueness
1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-ETHYLUREA is unique due to the presence of both morpholine and ethylurea moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H24N8O3 |
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Molecular Weight |
352.39 g/mol |
IUPAC Name |
1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-ethylurea |
InChI |
InChI=1S/C14H24N8O3/c1-2-15-14(23)20-19-11-16-12(21-3-7-24-8-4-21)18-13(17-11)22-5-9-25-10-6-22/h2-10H2,1H3,(H2,15,20,23)(H,16,17,18,19) |
InChI Key |
GHYYPBAQAKHLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
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